Product packaging for Dimethyl octenyl acetate(Cat. No.:CAS No. 102-58-9)

Dimethyl octenyl acetate

Cat. No.: B089574
CAS No.: 102-58-9
M. Wt: 198.3 g/mol
InChI Key: WPZHLSFMGCSZMV-UHFFFAOYSA-N
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Description

Contextualization of Monoterpenoid Acetates in Organic Chemistry Research

Monoterpenoids, a class of naturally occurring compounds, and their acetate (B1210297) derivatives are pivotal in organic chemistry. These compounds, often found in the essential oils of plants, are characterized by their diverse structures and biological activities. longdom.orgnih.gov Monoterpenoid acetates, formed by the esterification of a monoterpenoid alcohol with acetic acid, are of particular interest due to their altered chemical and physical properties compared to their parent alcohols. acs.org This derivatization can influence factors such as volatility, solubility, and biological efficacy, making them valuable subjects for structure-activity relationship studies. acs.org Research in this area often focuses on their synthesis, stereochemistry, and potential applications, which span from fragrances and flavorings to pharmaceuticals and agrochemicals. acs.orgontosight.ai The study of monoterpenoid acetates provides a rich platform for exploring fundamental principles of organic chemistry, including reaction mechanisms, stereoselective synthesis, and the impact of functional groups on molecular properties. nih.govbeilstein-journals.org

Significance of Dimethyl Octenyl Acetate and Related Isomers in Advanced Chemical Synthesis

This compound, a specific monoterpenoid acetate, and its various isomers hold considerable significance in the realm of advanced chemical synthesis. The structural complexity and presence of chiral centers in these molecules make them challenging yet rewarding targets for synthetic chemists. The development of selective and efficient methods for the synthesis of specific isomers of this compound is a key area of research. google.com These synthetic routes often serve as a testing ground for new catalytic systems and reaction methodologies. researchgate.net

The isomers of this compound can exhibit distinct biological activities and sensory properties, underscoring the importance of stereocontrolled synthesis. For instance, different isomers may possess unique fragrance profiles or varying degrees of efficacy as insect repellents or pheromones. researchgate.net Consequently, the ability to selectively synthesize a particular isomer is crucial for its practical application. Furthermore, this compound and its isomers can serve as valuable intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. ontosight.ai

Overview of Current Research Trajectories for Complex Esters

The field of complex ester research is dynamic and multifaceted, with several key trajectories shaping its current direction. One major focus is the development of novel and sustainable synthetic methods. This includes the use of biocatalysis, such as enzymatic reactions, to achieve high selectivity and efficiency under mild conditions. nih.gov Another significant trend is the exploration of the intricate relationship between the three-dimensional structure of complex esters and their physical properties, such as crystallization behavior and phase transitions. mdpi.com

Computational chemistry and molecular modeling are increasingly being employed to predict the properties and reactivity of complex esters, guiding experimental design and accelerating the discovery of new applications. rsc.orgmdpi.com Research is also directed towards understanding the interactions of complex esters with biological systems, including their metabolism and potential as bioactive compounds. researchgate.net The study of catechin (B1668976) esters in tea leaves, for example, has revealed novel metabolic pathways and developmental regulation. nih.gov These research efforts are expanding the potential applications of complex esters in materials science, medicine, and agriculture.

Scope of the Academic Investigation into this compound

The academic investigation of this compound encompasses a broad range of chemical disciplines. A primary area of focus is its synthesis and characterization. Researchers are actively developing and refining synthetic methods to produce this compound and its isomers with high purity and yield. google.com This includes both traditional chemical synthesis and biocatalytic approaches. nih.gov

Another significant aspect of the investigation involves the detailed analysis of its chemical and physical properties. This includes spectroscopic analysis to determine its structure and studies on its stereochemistry. The biological activity of this compound is also a key area of research, with studies exploring its potential as a flavoring agent, fragrance component, and its role in biological signaling processes. researchgate.netfda.gov Furthermore, its presence in natural sources, such as in the liquid smoke from mangrove twigs, is also being explored. researchgate.net

Data on this compound and Related Compounds

The following tables provide a summary of key data related to this compound and its isomers.

Table 1: Chemical Identification of this compound Isomers

Isomer NameCAS Registry NumberMolecular FormulaMolecular Weight ( g/mol )
3,7-Dimethyl-6-octenyl acetate150-84-5C12H22O2198.30
(3R)-3,7-Dimethyl-6-octenyl acetate20425-54-1C12H22O2198.31
3,7-Dimethyl-7-octenyl acetateNot availableC12H22O2198.30

Data sourced from multiple chemical databases. nist.govsigmaaldrich.com

Table 2: Research Focus on Octenyl Acetate Derivatives

Research AreaKey Findings and Applications
Synthesis Development of stereoselective synthesis methods for specific isomers. google.com
Biological Activity Investigated for use as insect repellents and pheromones. researchgate.net
Flavor & Fragrance Utilized as a flavoring agent and fragrance component in various products. ontosight.aifda.gov
Natural Occurrence Identified as a component in the essential oils of certain plants and in liquid smoke. longdom.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B089574 Dimethyl octenyl acetate CAS No. 102-58-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102-58-9

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

2-(2,7-dimethyloct-6-en-4-yloxy)acetaldehyde

InChI

InChI=1S/C12H22O2/c1-10(2)5-6-12(9-11(3)4)14-8-7-13/h5,7,11-12H,6,8-9H2,1-4H3

InChI Key

WPZHLSFMGCSZMV-UHFFFAOYSA-N

SMILES

CC(C)CC(CC=C(C)C)OCC=O

Canonical SMILES

CC(C)CC(CC=C(C)C)OCC=O

Origin of Product

United States

Advanced Synthetic Methodologies for Dimethyl Octenyl Acetate and Analogs

Chemoenzymatic and Enzymatic Synthesis Approaches

The synthesis of flavor and fragrance esters such as dimethyl octenyl acetate (B1210297) and its analogs is increasingly shifting towards biocatalytic methods due to consumer demand for natural products and the need for greener, more sustainable chemical processes. researchgate.net Chemoenzymatic and enzymatic strategies, particularly those utilizing lipases, offer high selectivity and operate under mild conditions, minimizing byproduct formation and energy consumption. nih.gov

Biocatalytic esterification is a prominent method for producing esters. This process is catalyzed by lipases (triacylglycerol hydrolases), which, in non-aqueous environments, can effectively catalyze the synthesis of ester bonds from an alcohol and a carboxylic acid. This reversible reaction is a cornerstone of green chemistry for creating a wide array of esters.

The efficiency of biocatalytic esterification is highly dependent on the choice of lipase (B570770), as these enzymes exhibit significant substrate specificity. This specificity affects the reaction rate by influencing the energy barrier for the reactants. mdpi.com Different lipases from microbial sources such as Candida antarctica, Candida rugosa, Rhizomucor miehei, and Thermomyces lanuginosus are widely employed as biocatalysts. nih.gov

Research into the synthesis of various flavor esters has demonstrated this specificity. For instance, in the production of octyl formate, different commercial lipases showed varied catalytic activity, highlighting the importance of screening for the optimal enzyme for a specific substrate pair. mdpi.com Similarly, in the synthesis of eugenyl acetate, Lipozyme® TL 100L (from Thermomyces lanuginosus) showed superior performance compared to CALB L (Candida antarctica lipase B) and a lipase from Penicillium sumatrense. scispace.comnih.gov The selection of the lipase is therefore a critical first step in designing an efficient synthesis process.

Comparative Conversion Rates for Different Lipases in Ester Synthesis
Ester ProductLipase SourceConversion Rate (%)Reference
Octyl FormateImmobilized Lipase~82% mdpi.com
Eugenyl AcetateLipozyme® TL 100L91.8% scispace.comnih.gov
Eugenyl AcetateCALB L<60% scispace.com
Xylose OleatePorcine Pancreatic Lipase~70% nih.gov

Immobilization of lipases on solid supports is a key strategy to enhance their stability, activity, and reusability, making the enzymatic process more economically viable. mdpi.comnih.gov Novozym 435 is a widely used commercial biocatalyst, which consists of lipase B from Candida antarctica (CALB) immobilized on a macroporous acrylic resin. rsc.orgrsc.orgresearchgate.net This immobilization is achieved through interfacial activation, resulting in a highly active and stable catalyst. nih.govrsc.org

Novozym 435 has proven to be exceptionally efficient in a vast range of esterification reactions, consistently providing high conversion yields for the synthesis of alkyl esters, sugar esters, and polyesters. nih.govrsc.orgtandfonline.com Its outstanding performance is attributed to the high stability of CALB in hydrophobic organic media. nih.gov The use of immobilized enzymes like Novozym 435 simplifies the downstream processing, as the catalyst can be easily separated from the reaction mixture and reused for multiple cycles. nih.govresearcher.life

Examples of High-Yield Ester Synthesis using Novozym 435
Ester SynthesizedReaction SystemConversion/YieldReference
Methyl LaurateMiniaturized Continuous Flow>99% tandfonline.com
Alkyl EstersContinuous Flow Packed-Bed~100% nih.gov
Butyl CaprylateSolvent-Free Batch Reactor92% rsc.org
Citronellyl PalmitateHexane Solvent>95% rsc.org
Xylose CaproateVarious Solvents50-64% nih.gov

Continuous-flow processing represents a significant advancement in the industrial application of biocatalysis for ester synthesis. nih.gov Compared to traditional batch reactors, continuous-flow microreactors offer numerous advantages, including enhanced process efficiency, improved mass and heat transfer, precise control over reaction parameters (like residence time), and shorter reaction times. mdpi.com These benefits can lead to increased productivities and reduced waste generation. mdpi.com

For example, the enzymatic synthesis of β-amino acid esters was achieved with a better yield in 30 minutes using a continuous-flow microreactor, whereas a batch bioreactor required 24 hours to reach an ideal yield. mdpi.com In the synthesis of various alkyl esters using Novozym 435 in a packed-bed continuous flow reactor, a decrease in flow rate led to increased residence time, resulting in higher conversion rates. tandfonline.com At a flow rate of 1 µL min⁻¹, a 95.9% conversion was achieved, demonstrating the precise control offered by these systems. tandfonline.com The integration of biocatalysis within continuous-flow reactors is a key strategy for developing efficient and green synthesis methods for esters. mdpi.comacs.org

Comparison of Batch vs. Continuous-Flow Enzymatic Synthesis
ParameterBatch BioreactorContinuous-Flow MicroreactorReference
Reaction Time~24 hours30 minutes mdpi.com
Process ControlLess preciseFacilitates control of parameters mdpi.com
EfficiencyLowerImproves process efficiency and material transfer mdpi.com

To maximize the yield and efficiency of enzymatic esterification, it is crucial to optimize various reaction parameters. The choice of solvent and the control of water activity in the reaction medium are among the most critical factors influencing enzyme performance.

The solvent system plays a pivotal role in lipase-catalyzed reactions. The polarity of the solvent can significantly affect enzyme activity and, consequently, the reaction rate and conversion. uni-pannon.huresearchgate.net Generally, apolar, hydrophobic solvents are preferred for ester synthesis as they tend to maintain the essential water layer around the enzyme, which is necessary for its catalytic activity, without stripping it away. For instance, in one study, a 92% ester conversion was achieved in the apolar solvent hexane, compared to only 77% in the more polar acetonitrile (B52724). tandfonline.com Solvents with a high partition coefficient (log P > 3.0) have been shown to support high enzyme activity and conversions. nih.gov Solvent-free systems are also an attractive, green alternative, offering benefits such as maximized substrate concentration and simplified product purification. researchgate.netresearcher.lifenih.govresearchgate.net

Water activity (a_w) is another critical parameter, as water is a product of the esterification reaction. nih.gov An increase in water content can shift the reaction equilibrium towards hydrolysis, the reverse reaction, thereby decreasing the final ester yield. nih.govresearchgate.net Therefore, maintaining a low and constant water activity is essential for maximizing ester production. uni-pannon.huresearchgate.net The optimal water activity can vary depending on the enzyme and the solvent used. uni-pannon.hunih.gov For many esterification reactions, a water activity of less than 0.2 is considered most suitable. researchgate.net In solvent-free systems, removing the water byproduct, for example by using a vacuum, is crucial for driving the reaction towards completion and achieving high product yields. researcher.lifenih.govnih.gov

Effect of Solvent Polarity and Water Activity on Ester Synthesis
ParameterConditionObservationReference
SolventHexane (apolar)92% ester conversion tandfonline.com
SolventAcetonitrile (polar)77% ester conversion tandfonline.com
Water Activity (a_w)Low (a_w < 0.2)Reported as most suitable for sugar ester production researchgate.net
Water Activity (a_w)Increasing a_wCan increase competition of water as a nucleophile, affecting kinetics nih.gov
Water RemovalVacuum in solvent-free systemAchieved 87-95% product yield nih.govnih.gov

Optimization of Biocatalytic Reaction Parameters

Substrate Ratio and Reaction Time Effects

For instance, increasing the substrate molar ratio, typically with an excess of the acylating agent, can shift the reaction equilibrium towards the product side, leading to higher conversions. In one study, a substrate molar ratio of 5:1 was found to contribute to a conversion rate of nearly 100% researchgate.net. However, an excessively high concentration of one substrate can sometimes negatively impact enzyme stability or lead to side reactions.

Reaction time is another crucial factor. Generally, the product yield increases with time until the reaction reaches equilibrium or the catalyst (e.g., an enzyme) begins to deactivate. The optimal reaction time is the point at which maximum yield is achieved without significant product degradation or catalyst decomposition. For example, in the synthesis of methyl eugenol (B1671780) and veratraldehyde, excellent yields of 95-96% were obtained after a few hours under mild conditions researchgate.net. Determining the optimal time course for a reaction prevents unnecessary energy consumption and can improve process efficiency.

The interactive table below illustrates hypothetical data on how these parameters can affect the yield of an acetate synthesis reaction, based on principles observed in related esterifications.

Table 1: Effect of Substrate Ratio and Reaction Time on Acetate Yield Hypothetical data based on established chemical principles.

Run Substrate Ratio (Acyl Donor:Alcohol) Reaction Time (hours) Yield (%)
1 1:1 4 65
2 1:1 8 78
3 1:1 12 80
4 3:1 4 85
5 3:1 8 94
6 3:1 12 95
7 5:1 4 90
8 5:1 8 99
Statistical Experimental Design for Yield Enhancement

To efficiently optimize the synthesis of complex molecules like dimethyl octenyl acetate, statistical experimental design provides a powerful alternative to the traditional one-variable-at-a-time approach. Methodologies such as Design of Experiments (DoE) allow for the simultaneous investigation of multiple process variables (factors) to identify their individual and interactive effects on the product yield. This approach enables the development of robust and high-yielding synthetic protocols with fewer experimental runs.

Statistical analysis of experimental results, often visualized using a Pareto chart, can clearly distinguish the factors that have a significant impact on the outcome from those that do not researchgate.net. For example, in an enzymatic acylation, statistical analysis revealed that substrate molar ratio and temperature had a significant positive effect on yield, while enzyme concentration had a negative effect under the tested conditions researchgate.net. This level of insight is crucial for targeted process optimization.

A common approach is to use a factorial design, where factors such as temperature, catalyst loading, substrate ratio, and reaction time are varied at different levels (e.g., low, medium, and high). The results are then fitted to a mathematical model to map the "response surface" and predict the optimal conditions for maximizing the yield.

Table 2: Example of a Factorial Design for Synthesis Optimization Illustrative factors and levels for a statistical experimental design.

Factor Level: -1 (Low) Level: 0 (Medium) Level: +1 (High)
A: Temperature (°C) 40 50 60
B: Catalyst Loading (mol%) 0.5 1.0 1.5

Stereoselective Chemical Synthesis Strategies

Enantioselective Pathways for Chiral Acetate Formation

The synthesis of a specific enantiomer of a chiral acetate is a significant challenge in modern chemistry, particularly in the pharmaceutical and fragrance industries where the biological activity of enantiomers can differ dramatically nih.gov. Enantioselective synthesis, also known as asymmetric synthesis, refers to a chemical reaction that preferentially forms one enantiomer or diastereomer over others wikipedia.org. This is achieved by using a chiral feature—such as a catalyst, auxiliary, or reagent—to influence the reaction's transition state energy, favoring one stereochemical outcome wikipedia.org. Key strategies include enantioselective catalysis with chiral metal complexes, the use of chiral auxiliaries covalently bonded to the substrate, and biocatalysis wikipedia.org.

Homogeneous gold catalysis has emerged as a powerful tool for a variety of complex organic transformations under mild conditions nih.govuni-heidelberg.de. As strong yet air- and moisture-tolerant carbophilic Lewis acids, gold complexes are highly effective at activating C-C multiple bonds, such as those in alkenes and alkynes nih.govuni-heidelberg.de. This activation enables a range of stereoselective addition reactions. The development of chiral ligands for gold catalysts has facilitated enantioselective variants of these transformations, making it possible to synthesize chiral products with high levels of stereocontrol nih.gov.

Gold(I)-catalyzed reactions, such as the cyclopropanation of alkenes, can proceed with high diastereo- and enantioselectivity when appropriate chiral ligands are employed acs.org. For example, gold(I) catalysts can activate N,O-acetals to generate cyclic iminium ions, which then react with nucleophiles like terminal alkynes in a stereocontrolled manner researchgate.net. While a specific application to this compound is not detailed, the principles of gold-catalyzed stereospecific hydrofunctionalization and cycloisomerization are directly applicable to the synthesis of complex chiral molecules from unsaturated precursors nih.gov. The choice of the ancillary ligand on the gold center is often crucial in determining the reaction pathway and stereochemical outcome nih.gov.

Table 3: Examples of Gold-Catalyzed Enantioselective Transformations Data from representative studies on gold catalysis.

Catalyst/Ligand Reaction Type Substrate Yield (%) Enantiomeric Excess (% ee)
Chiral Bis(phosphine)digold(I) Alkoxycyclization 1,6-enyne >95 94
(S,R,R)-11/AgNTf₂ Alkynylation N,O-acetal 65 70 (30% dr)

The asymmetric acylation of enolates is a foundational strategy for constructing chiral β-dicarbonyl compounds, which are valuable synthetic intermediates. This method often relies on the use of chiral auxiliaries—enantiomerically pure compounds that are temporarily incorporated into the substrate molecule to direct the stereochemical course of a reaction researchgate.net.

In a well-established approach, a prochiral N-acyl imide is deprotonated to form a chiral enolate. The chiral auxiliary, typically an oxazolidinone, directs the incoming acylating agent to one face of the enolate, resulting in the formation of a new stereocenter with high diastereoselectivity acs.org. After the acylation step, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched product. This methodology provides a direct and highly predictable pathway for creating chiral β-dicarbonyl synthons acs.org. While this method primarily produces β-dicarbonyls, modifications and subsequent reaction steps can convert these intermediates into a variety of other chiral structures. The stereochemical outcome is highly dependent on the structure of the auxiliary, the enolate geometry, and the reaction conditions.

Table 4: Asymmetric Acylation using Chiral Auxiliaries Representative data for diastereoselective enolate acylation.

Chiral Auxiliary Substrate Acylating Agent Diastereomeric Ratio
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone N-propionyl imide Acetyl chloride >99:1
(S)-4-benzyl-2-oxazolidinone N-phenylacetyl imide Propionyl chloride 95:5

One effective strategy involves the stereoconvergent substitution of allylic acetates. In this approach, enantiomerically enriched α-acetoxyallylsilanes can be treated with organocuprates. The reaction proceeds through an anti-attack mechanism, where the nucleophile adds to the face opposite the leaving acetate group researchgate.net. Crucially, the configuration of the newly formed stereocenter can be controlled by the geometry (E or Z) of the double bond in the starting allylic acetate researchgate.net. This method provides a flexible route to chiral vinylsilanes, which are versatile intermediates for further transformations.

The fundamental origin of chirality in these structures is analogous to that in organic compounds, where a central atom is bonded to four different substituents nih.gov. The introduction of chirality can be dictated by a chiral catalyst, a chiral auxiliary, or a chiral substrate wikipedia.org. For octenyl structures, this means that a chiral center can be set relative to the double bond's position and geometry, and subsequent reactions can build upon this initial stereochemical information to construct more complex chiral molecules. Government regulations, such as those from the FDA, underscore the importance of establishing absolute stereochemistry for compounds with chiral centers early in the development process nih.gov.

Total Synthesis Approaches Utilizing Precursors

The total synthesis of this compound and its analogs relies on the strategic construction of the alcohol precursor, a dimethyl octenol. The assembly of this precursor's carbon skeleton is a critical step, for which organometallic reactions are particularly well-suited.

Grignard reagents (RMgX) are powerful nucleophiles and are exceptionally useful for forming carbon-carbon bonds, making them ideal for assembling the branched carbon skeleton of terpene alcohols, the precursors to compounds like this compound. researchgate.netpw.live The synthesis typically involves the reaction of a Grignard reagent with a suitable carbonyl compound, such as a ketone or an aldehyde. pw.livechemistrysteps.com

The type of carbonyl compound used dictates the class of the resulting alcohol. To synthesize a tertiary alcohol like a dimethyl octenol, a ketone is treated with a Grignard reagent. The organic group from the Grignard reagent adds to the carbonyl carbon, and after an acidic workup, a tertiary alcohol is formed. chemistrysteps.compearson.com For example, the carbon skeleton of 3,7-dimethyloct-6-en-3-ol, a precursor for an analog, can be assembled by reacting 5-methylhex-4-en-2-one (B3257107) with methylmagnesium bromide.

The general mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. researchgate.net This forms a tetrahedral magnesium alkoxide intermediate, which is then protonated by the addition of a dilute acid, like HCl or H2SO4, to yield the final alcohol. pw.live The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), as Grignard reagents are highly reactive with water. researchgate.netpw.live

Recent advancements have explored flow reactor methods for Grignard reactions in terpene synthesis, which offer advantages like improved reproducibility and higher yields (60-97%) compared to traditional batch processes. researchgate.net These methods can also reduce the need for excess reagents and allow for the use of solvent mixtures, potentially improving the process's environmental footprint. researchgate.net

Table 1: Grignard Reagent Applications in Precursor Synthesis

Carbonyl Precursor Grignard Reagent Resulting Alcohol Structure Class of Alcohol
Ketone (R₂CO) R'MgX Tertiary Alcohol (R₂R'COH) Tertiary
Aldehyde (RCHO) R'MgX Secondary Alcohol (RCHR'OH) Secondary
Formaldehyde (HCHO) R'MgX Primary Alcohol (R'CH₂OH) Primary

Novel and Green Synthesis Approaches

In line with the principles of green chemistry, recent research has focused on developing synthetic routes that minimize environmental impact. This includes the exploration of benign solvents and reaction conditions that eliminate the need for catalysts and solvents altogether.

The esterification of the alcohol precursor to form this compound is a key step where green solvents can be employed to replace volatile and often hazardous organic solvents.

Densified Carbon Dioxide (CO₂): Supercritical or CO₂-expanded liquids are attractive green solvents due to their non-toxic, non-flammable nature and tunable properties. chemistryviews.org In the context of esterification, CO₂-expanded alcohols, such as methanol, can be used. rsc.org This approach combines the recovery of carboxylate anions with the esterification step. For instance, a high yield of methyl acetate was achieved at a relatively low CO₂ pressure (5 bar) and temperature (60 °C). rsc.org This methodology presents a promising route for acetate synthesis with low chemical consumption and waste production. rsc.org

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and tunable properties. diva-portal.orgacs.org They can act as both the solvent and the catalyst in esterification reactions. researchinschools.org Brønsted acidic ionic liquids, in particular, have been shown to be effective catalysts for esterification, with performance comparable to conventional mineral acids like sulfuric acid. researchgate.net A key advantage is the often straightforward separation of the ester product, which may be immiscible with the ionic liquid, allowing for the easy recovery and recycling of the IL for subsequent reaction cycles. researchinschools.orgresearchgate.net

Table 2: Comparison of Green Solvents in Esterification

Solvent System Typical Conditions Advantages Challenges
Densified CO₂ Low pressure (e.g., 5-10 bar), mild temperature (e.g., 60 °C) rsc.org Low waste, low chemical consumption, non-toxic rsc.org Requires pressurized equipment
Ionic Liquids Mild temperature (e.g., 90 °C) researchinschools.org Can act as both catalyst and solvent, recyclable, easy product separation researchinschools.orgresearchgate.net Higher viscosity than conventional solvents, potential toxicity of some ILs diva-portal.orgresearchgate.net

Eliminating both catalysts and solvents represents a significant step towards ideal green synthesis. Such approaches simplify purification, reduce waste, and can lower costs.

Catalyst-Free Synthesis: A notable catalyst-free method for producing acetate esters involves the reaction of an alcohol precursor directly with ketene. google.com This process can afford very high yields and high purity without the need for a catalyst. The absence of a catalyst eliminates the need for post-reaction extraction or purification steps to remove it, considerably shortening the preparation time and avoiding additional wastewater. google.com For example, various alcohols, including terpene alcohols like menthol, have been successfully acetylated using this method with conversions reaching 99%. google.com

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions are highly desirable as they maximize the atom economy of a reaction and eliminate solvent-related waste. Lipase-catalyzed transesterification is one such method that has been successfully applied to the synthesis of acetate esters like neryl acetate. scielo.br In this approach, an alcohol (e.g., nerol) is reacted with an acetyl donor (e.g., vinyl acetate), which can also serve as the solvent, in the presence of a lipase enzyme. scielo.br This method avoids the use of toxic chemicals and harsh conditions associated with traditional chemical synthesis, and high yields (around 98%) have been reported. scielo.br While this method uses a biological catalyst, other solvent-free reactions can proceed without any catalyst, for example, by simply heating the neat reactants. researchgate.net

Table 3: Overview of Catalyst-Free and Solvent-Free Methods

Method Reagents Conditions Key Advantages
Catalyst-Free Acetylation Alcohol, Ketene 60-90 °C google.com High yield and purity, no catalyst removal, reduced wastewater google.com
Solvent-Free Transesterification Alcohol, Vinyl Acetate, Lipase 40 °C, 200 r/min shaking scielo.br Environmentally friendly, avoids toxic chemicals, high yield scielo.br

Mechanistic Insights into Formation and Transformation Reactions of Dimethyl Octenyl Acetate

Fundamental Esterification Reaction Mechanisms

Esterification is a fundamental class of organic reactions that results in the formation of an ester, typically from the reaction of a carboxylic acid and an alcohol. Dimethyl octenyl acetate (B1210297) is synthesized through such reactions, involving an alcohol (dimethyloctenol) and an acetylating agent, such as acetic acid or its derivatives. The specific pathway for this transformation can be influenced by the choice of catalyst—acidic, basic, or enzymatic—each presenting a unique mechanistic route.

The most common acid-catalyzed route for forming esters like dimethyl octenyl acetate from a carboxylic acid and an alcohol is the Fischer-Speier esterification, or simply Fischer esterification. masterorganicchemistry.com This reaction is an equilibrium process, meaning it is reversible. masterorganicchemistry.comchemistrysteps.com The mechanism involves the activation of the carboxylic acid by a proton from the acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon.

The key mechanistic steps are as follows:

Protonation of the Carbonyl Group: The oxygen atom of the carbonyl group on acetic acid is protonated by the acid catalyst. This increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Nucleophilic Attack: The alcohol, dimethyloctenol, acts as a nucleophile and attacks the activated carbonyl carbon. This step leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group (from the alcohol) to one of the original hydroxyl groups of the carboxylic acid. This converts the hydroxyl group into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com

To shift the equilibrium towards the product side and achieve a high yield, an excess of one of the reactants (usually the alcohol) is used, or the water formed during the reaction is removed. chemistrysteps.com

Base-catalyzed esterification, particularly for forming esters from unactivated esters and alcohols (transesterification), proceeds through a different mechanism. While direct reaction between a carboxylic acid and an alcohol under basic conditions is unfavorable (as the base deprotonates the acid to form a non-reactive carboxylate), bases can effectively catalyze the reaction of an alcohol with more reactive acyl compounds like acid anhydrides or other esters. rsc.org

A general mechanism for base-catalyzed transesterification involves the following steps:

Alkoxide Formation: The base removes a proton from the alcohol (dimethyloctenol), forming a nucleophilic alkoxide.

Nucleophilic Acyl Substitution: The newly formed alkoxide attacks the carbonyl carbon of an existing ester (e.g., a simple methyl or ethyl acetate), leading to a tetrahedral intermediate.

Leaving Group Elimination: The intermediate collapses, eliminating the original alkoxide (e.g., methoxide (B1231860) or ethoxide), which is subsequently protonated by the solvent or catalyst to regenerate a neutral alcohol.

This process is also an equilibrium, but it can be driven to completion by using a large excess of the starting alcohol or by removing the alcohol product as it forms. This method offers a mild and efficient pathway for synthesizing a wide range of esters. rsc.org The base-catalyzed hydrolysis of an ester, known as saponification, is the reverse of this process and is effectively irreversible because the final carboxylic acid is deprotonated by the base. chemistrysteps.comyoutube.com

Enzymatic synthesis provides a green and highly selective alternative to chemical catalysis for producing esters like this compound. Lipases (E.C. 3.1.1.3) are the most commonly used enzymes for this purpose due to their ability to function in non-aqueous environments, which favors synthesis over hydrolysis. researchgate.net

The reaction dynamics of lipase-catalyzed esterification typically follow a Ping-Pong Bi-Bi mechanism, which involves:

Acyl-Enzyme Complex Formation: The enzyme's active site (containing a catalytic triad, often Ser-His-Asp) attacks the acyl donor (e.g., acetic anhydride (B1165640) or acetic acid), forming a covalent tetrahedral intermediate.

Release of the First Product: This intermediate collapses, releasing the first product (e.g., water or another molecule of acetic acid) and leaving an acyl-enzyme complex.

Nucleophilic Attack by Alcohol: The alcohol (dimethyloctenol) then enters the active site and attacks the acyl-enzyme complex, forming a second tetrahedral intermediate.

Release of the Ester: This second intermediate breaks down, releasing the final ester product (this compound) and regenerating the free enzyme, which can then begin another catalytic cycle.

This enzymatic process is highly specific, often resulting in high conversion rates under mild conditions (e.g., moderate temperatures), which helps to prevent the degradation of thermally sensitive compounds. researchgate.net

Reaction Kinetics and Thermodynamic Considerations

The formation of this compound via esterification is governed by both kinetic and thermodynamic factors. As an equilibrium-controlled reaction, the final yield is determined by the thermodynamics of the system, while the speed at which this equilibrium is reached is a matter of kinetics.

Thermodynamics: The esterification of a carboxylic acid with an alcohol is generally a reversible process with an equilibrium constant (Keq) close to 1, indicating that the reaction does not strongly favor either reactants or products. The reaction is typically slightly exothermic. According to Le Châtelier's principle, the equilibrium can be shifted to favor the formation of the ester by:

Using an excess of one reactant (either the alcohol or the carboxylic acid).

Removing one of the products (usually water) as it is formed.

Kinetics: The rate of esterification is influenced by several factors, including temperature, catalyst concentration, and the structure of the reactants.

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, for exothermic reactions, excessively high temperatures can unfavorably shift the equilibrium position towards the reactants, leading to a lower yield.

Catalyst: Acid, base, or enzyme catalysts significantly increase the reaction rate by providing a lower activation energy pathway. The reaction rate is typically proportional to the concentration of the catalyst.

Reactant Concentration: Higher concentrations of the reactants lead to a faster reaction rate.

The table below summarizes the influence of key parameters on the esterification reaction.

ParameterEffect on Reaction Rate (Kinetics)Effect on Equilibrium Position (Thermodynamics)
Increase in TemperatureIncreases rateShifts towards reactants (for exothermic reactions)
Increase in Catalyst ConcentrationIncreases rateNo effect on equilibrium position
Increase in Reactant ConcentrationIncreases rateShifts towards products
Removal of WaterNo direct effect on rateShifts towards products

Degradation and Hydrolysis Pathways of Acetate Esters

The primary degradation pathway for this compound, like other acetate esters, is hydrolysis. This reaction is the reverse of esterification, where the ester reacts with water to break down into its constituent alcohol (dimethyloctenol) and carboxylic acid (acetic acid). chemistrysteps.com The hydrolysis can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis: This process is the microscopic reverse of Fischer esterification. chemistrysteps.com The mechanism involves the protonation of the ester's carbonyl oxygen, followed by the nucleophilic attack of water. The process is reversible and reaches an equilibrium state. youtube.comkhanacademy.org

Base-Promoted Hydrolysis (Saponification): This pathway is irreversible. A hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The resulting carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt, which prevents the reverse reaction from occurring. chemistrysteps.comyoutube.com

The stability of acetate esters such as this compound is significantly influenced by environmental conditions, primarily pH, temperature, and the presence of water.

pH: The rate of hydrolysis is highly dependent on pH. The reaction is slowest in a neutral pH range (around pH 4-5). The rate increases significantly under both acidic (low pH) and basic (high pH) conditions. Studies have shown that a lower buffer pH can increase the rate of ester hydrolysis. mdpi.com Basic conditions, in particular, lead to rapid and irreversible degradation. chemistrysteps.com

Temperature: An increase in temperature accelerates the rate of hydrolysis, regardless of the pH. mdpi.com This is because higher temperatures provide the necessary activation energy for the reaction to proceed more quickly.

Water: As a reactant in the hydrolysis reaction, the presence of water is essential for degradation to occur. In hydrophobic environments or in the absence of water, the stability of the ester is greatly enhanced. acs.org

The following table summarizes the effects of these environmental factors on the stability of acetate esters.

Environmental FactorConditionImpact on Ester StabilityPrimary Degradation Pathway
pHAcidic (pH < 4)Decreased StabilityAcid-Catalyzed Hydrolysis
Neutral (pH ≈ 4-6)Highest StabilitySlow Hydrolysis
Basic (pH > 7)Significantly Decreased StabilityBase-Promoted Hydrolysis (Saponification)
TemperatureLow (e.g., 4°C)Increased StabilitySlowed Hydrolysis Rate
High (e.g., 25°C and above)Decreased StabilityAccelerated Hydrolysis Rate
Water PresenceHigh Water ContentDecreased StabilityPromotes Hydrolysis

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Advanced Analytical Methodologies for Characterization of Dimethyl Octenyl Acetate

High-Resolution Chromatographic Techniques for Isomer Separation

Chromatographic methods are fundamental for separating the components of a chemical mixture. For a compound such as Dimethyl octenyl acetate (B1210297), which may have several isomers, high-resolution techniques are necessary to distinguish between these closely related structures.

High-Performance Liquid Chromatography (HPLC) for Octenyl Succinate (B1194679) Isomers

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating isomers. In the context of compounds structurally related to Dimethyl octenyl acetate, such as octenyl succinate isomers, HPLC is particularly effective. nih.govresearchgate.net The method involves passing a liquid mobile phase containing the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the isomers with the stationary phase. A common setup for analyzing octenyl succinate isomers utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.govresearchgate.net

Table 1: Representative HPLC Parameters for Isomer Separation

Parameter Condition
Column C18
Mobile Phase Acetonitrile and Water
Detector Diode Array Detector (DAD) or Mass Spectrometry (MS)
Flow Rate 0.5 - 1.5 mL/min

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

This table illustrates typical starting conditions that may be optimized for specific isomeric separations.

Gas Chromatography (GC) for Volatile Compounds

Gas Chromatography (GC) is the foremost analytical technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for this compound. acs.orgresearchgate.netnih.gov In GC, the sample is vaporized and transported by an inert gas (the mobile phase) through a capillary column coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase, with different isomers exhibiting distinct retention times. The combination of GC with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is standard for the analysis of flavor and fragrance compounds. researchgate.netd-nb.info

Table 2: General Gas Chromatography Parameters for Volatile Compound Analysis

Parameter Condition
Column Capillary column (e.g., DB-5, HP-5)
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Oven Program Temperature gradient (e.g., 50°C to 250°C)

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

This table provides a general set of GC parameters that can be adapted for the specific analysis of this compound and its isomers.

Multi-Dimensional Chromatography for Complex Mixture Analysis

For exceedingly complex mixtures where single-column chromatography fails to provide adequate separation, multi-dimensional chromatography offers a superior solution. chromatographytoday.commdpi.comencyclopedia.pub This technique employs multiple columns, each with a different stationary phase or separation mechanism. chromatographytoday.commdpi.com Effluent from the first separation stage is transferred to a subsequent column for further analysis, significantly enhancing peak capacity and resolution. chromatographytoday.commdpi.comencyclopedia.pub This approach is invaluable for separating isomeric compounds in intricate matrices like food, flavor, and fragrance products. encyclopedia.pub Multi-dimensional chromatography can involve various combinations, such as coupling two gas chromatography columns (GC-GC) or a liquid chromatography column with a gas chromatography column (LC-GC). mdpi.com

Advanced Mass Spectrometric Identification and Elucidation

Mass Spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio of ions, providing critical information for molecular weight determination and structural elucidation. When coupled with chromatographic separation, it offers definitive compound identification.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) for Structural Confirmation

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique used in mass spectrometry, well-suited for the analysis of less polar and thermally stable compounds. nationalmaglab.orgwikipedia.orgnih.gov APCI involves gas-phase ion-molecule reactions at atmospheric pressure. wikipedia.org This method is advantageous for compounds that are not easily ionized by electrospray ionization (ESI). nationalmaglab.org When analyzing octenyl succinate isomers, the combination of HPLC with APCI-MS has been successfully used for their identification. nih.govresearchgate.net The technique typically produces protonated molecules ([M+H]+), which clearly indicates the molecular weight of the analyte with minimal fragmentation. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is an advanced technique that provides in-depth structural information by analyzing the fragmentation patterns of selected ions. nationalmaglab.org In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. nationalmaglab.orgunt.edu The fragmentation pattern is a unique characteristic of the molecule's structure and is instrumental in differentiating between isomers that may be difficult to resolve chromatographically. nih.govnih.gov This detailed structural data is critical for the unambiguous identification of this compound and its related compounds. nih.gov

Spectroscopic Techniques for Structural Analysis

Spectroscopic techniques are indispensable in the structural elucidation of chemical compounds. For this compound, methods such as Solid-State Nuclear Magnetic Resonance (SSNMR) and Fourier Transform Infrared (FTIR) Spectroscopy provide detailed information regarding its molecular structure, dynamics, and the functional groups present.

Solid-State Nuclear Magnetic Resonance (SSNMR) for Molecular Structure and Dynamics

Solid-State Nuclear Magnetic Resonance (SSNMR) is a powerful analytical technique for the characterization of the atomic-level structure and dynamics of materials in the solid state. wikipedia.orgeuropeanpharmaceuticalreview.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in SSNMR these interactions provide valuable structural information. mdpi.com For a compound like this compound, which may exist in various physical forms (e.g., adsorbed onto a solid support, encapsulated, or in a semi-solid matrix), SSNMR can offer unique insights.

The SSNMR spectrum is influenced by several nuclear spin interactions, including chemical shielding, dipolar coupling, and quadrupolar interactions. wikipedia.org These interactions can provide detailed information about the local environment of each nucleus. mdpi.comresearchgate.net Techniques such as Magic Angle Spinning (MAS) are routinely employed to reduce anisotropic broadening and enhance spectral resolution, resulting in sharper and narrower peaks. wikipedia.orgmdpi.com

In the context of this compound, ¹³C SSNMR would be particularly informative. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, allowing for the differentiation of carbons in the octenyl chain, the acetate group, and the methyl groups. europeanpharmaceuticalreview.com Furthermore, SSNMR can be used to study the conformational details and packing arrangements in a crystal lattice, identify the number of crystallographically inequivalent sites, and characterize polymorphism. europeanpharmaceuticalreview.comnih.gov

Molecular dynamics can also be probed using SSNMR by measuring relaxation times. These measurements provide information on the mobility of different segments of the this compound molecule, such as the flexibility of the octenyl chain versus the more rigid ester group.

Table 1: Potential SSNMR Applications for this compound Analysis

SSNMR Parameter/Technique Information Obtained Relevance to this compound
¹³C Chemical Shifts Local electronic environment of each carbon atom. Confirms molecular structure, identifies different chemical sites (e.g., C=O, O-CH₃, C=C). europeanpharmaceuticalreview.comresearchgate.net
Magic Angle Spinning (MAS) Narrows spectral lines by averaging anisotropic interactions. Improves spectral resolution to distinguish between closely related carbon signals. wikipedia.orgmdpi.com
Cross-Polarization (CP) Enhances the signal of less abundant nuclei (like ¹³C) from abundant nuclei (like ¹H). Increases sensitivity of the ¹³C SSNMR experiment, reducing acquisition time.
Relaxation Times (T₁, T₁ρ) Molecular motion and dynamics on different timescales. Characterizes the mobility of the alkyl chain versus the ester functional group. researchgate.net
2D Correlation Spectroscopy Connectivity and spatial proximity between different nuclei. Helps in assigning resonances and determining through-bond and through-space correlations. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive analytical method used to identify the functional groups present in a molecule. scispace.com The technique works on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending). The resulting spectrum is a molecular fingerprint, providing qualitative and quantitative information about the compound's composition. ucdavis.edu

For this compound, the FTIR spectrum will exhibit characteristic absorption bands that confirm the presence of its key functional groups. The most prominent peaks would be associated with the ester group and the hydrocarbon skeleton.

Ester Group: The ester functionality gives rise to two distinct, strong absorption bands. The carbonyl (C=O) stretching vibration typically appears in the region of 1750-1735 cm⁻¹. The C-O stretching vibration is also characteristic and is usually observed in the 1300-1000 cm⁻¹ region. ieeesem.com

Alkenyl Group: The presence of the double bond (C=C) in the octenyl chain will result in a stretching vibration band around 1650 cm⁻¹. The C-H stretching of the vinyl group (=C-H) appears above 3000 cm⁻¹.

Alkyl Groups: The C-H stretching vibrations from the methyl and methylene (B1212753) groups along the chain are found in the 2960-2850 cm⁻¹ region. ieeesem.com C-H bending vibrations for these groups occur around 1465 cm⁻¹ and 1375 cm⁻¹. ieeesem.com

By comparing the obtained spectrum with reference databases, FTIR serves as a reliable tool for the identification and quality control of this compound. scispace.com

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Functional Group Vibrational Mode
3100-3000 Vinyl (=C-H) Stretching
2960-2850 Alkyl (C-H) Stretching
1750-1735 Ester (C=O) Stretching
1680-1640 Alkene (C=C) Stretching
1470-1450 Methylene (-CH₂) Bending
1380-1370 Methyl (-CH₃) Bending
1300-1000 Ester (C-O) Stretching

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for a specific analytical method. colostate.edu In gas chromatography (GC), derivatization is a crucial tool for analyzing compounds that are otherwise non-volatile, thermally unstable, or exhibit poor chromatographic behavior. youtube.comscioninstruments.com

Principles of Derivatization in Gas Chromatography

The primary goal of derivatization in GC is to alter the chemical properties of an analyte to make it more amenable to analysis. youtube.comscioninstruments.com This is achieved by modifying the polar functional groups of the analyte, such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH) groups, which are often responsible for undesirable chromatographic characteristics. scioninstruments.com

The main principles behind GC derivatization are:

Increased Volatility: Many polar compounds have low volatility due to strong intermolecular forces like hydrogen bonding. colostate.edusigmaaldrich.com By replacing the active hydrogen in polar groups with a less polar group (e.g., a trimethylsilyl (B98337) group), these intermolecular forces are weakened, reducing the boiling point and increasing the volatility of the analyte. youtube.comscioninstruments.com

Improved Thermal Stability: Some compounds can decompose at the high temperatures used in the GC injection port and column. youtube.comscioninstruments.com Derivatization can protect these thermally labile groups, allowing the compound to pass through the GC system intact. damascusuniversity.edu.sy

Enhanced Detectability: Derivatization can be used to introduce specific chemical moieties that significantly increase the response of a selective detector. weber.hu For example, introducing halogenated groups into a molecule makes it highly responsive to an electron capture detector (ECD), enabling detection at very low levels. colostate.edudamascusuniversity.edu.sy

Improved Chromatographic Performance: Polar compounds can interact with active sites on the GC column, leading to poor peak shape (tailing) and reduced resolution. scioninstruments.comsigmaaldrich.com Derivatization reduces the polarity of the analytes, minimizing these interactions and resulting in sharper, more symmetrical peaks. sigmaaldrich.com

Applications of Alkylation, Acylation, and Silylation for Ester Analysis

While this compound is an ester and generally amenable to GC analysis, derivatization techniques are highly relevant when analyzing it within complex matrices where precursors, degradation products, or other related polar compounds are present. The three main types of derivatization reactions are silylation, acylation, and alkylation. chromtech.com

Alkylation: This process involves replacing an active hydrogen with an alkyl group. chromtech.com It is primarily used for compounds with acidic hydrogens, such as carboxylic acids and phenols. colostate.eduweber.hu In the context of analyzing a sample containing this compound, if its acidic precursor (acetic acid) or other free fatty acids were present, they could be converted into their corresponding methyl esters via alkylation (a process also known as esterification). sigmaaldrich.comweber.hu This conversion reduces their polarity and improves their chromatographic behavior. sigmaaldrich.com Alkyl esters exhibit excellent stability and can be stored for extended periods if needed. weber.hu

Acylation: Acylation converts compounds with active hydrogens (e.g., -OH, -SH, -NH) into esters, thioesters, and amides. weber.hu This technique is useful for protecting unstable groups and improving volatility. damascusuniversity.edu.sy For instance, if the alcohol precursor of this compound (e.g., an octenol) were present in a sample, it could be acylated. A key application of acylation is the introduction of perfluoroacyl groups, which greatly enhances the sensitivity of the electron capture detector (ECD). colostate.eduweber.hu

Silylation: This is the most common derivatization method in GC analysis. chromtech.com It involves replacing an active hydrogen with an alkylsilyl group, typically a trimethylsilyl (TMS) group. scioninstruments.com Silyl derivatives are generally more volatile, less polar, and more thermally stable than their parent compounds. scioninstruments.com This method is effective for a wide range of functional groups, including alcohols, phenols, carboxylic acids, and amines. scioninstruments.com If an octenol was present as an impurity or degradation product in a this compound sample, silylation would be an effective method to derivatize it for GC analysis.

Thermal Analysis Techniques for Material Characterization (excluding specific compound properties)

Differential Scanning Calorimetry (DSC) in Polymorph and Amorphous Content Determination

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials. mt.com In DSC, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. wikipedia.org The sample and reference are maintained at nearly the same temperature throughout the experiment, which involves subjecting them to a controlled temperature program. wikipedia.orglibretexts.org This method provides quantitative and qualitative information about physical and chemical changes that involve endothermic (heat absorbing) or exothermic (heat releasing) processes, or changes in heat capacity. tainstruments.com

The principle of DSC involves monitoring the heat flow to a sample and an inert reference material as they are heated, cooled, or held at a constant temperature. mt.comlibretexts.org When the sample undergoes a thermal transition, such as melting or crystallization, it will absorb or release heat. This results in a temperature difference between the sample and the reference, and the instrument measures the energy required to maintain a zero temperature difference between them. libretexts.org The output is a thermogram plotting heat flow against temperature, from which transition temperatures and enthalpy changes can be determined.

Polymorph Determination

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each having a different internal lattice structure. netzsch.comyoutube.com These different forms, or polymorphs, can exhibit distinct physical properties, including solubility, stability, and melting point. tainstruments.com DSC is a primary tool for identifying and characterizing polymorphism. tainstruments.comnetzsch.com

Different polymorphs of a substance will have unique melting points and enthalpies of fusion. netzsch.com A DSC thermogram of a polymorphic material may show multiple endothermic peaks, each corresponding to the melting of a different crystalline form. For example, a less stable polymorph will typically melt at a lower temperature than a more stable form.

Furthermore, DSC can be used to study the transformations between polymorphic forms. netzsch.com These transformations can be either reversible (enantiotropic) or irreversible (monotropic). youtube.com A typical DSC experiment might involve heating a sample to observe its melting behavior, followed by a controlled cooling cycle to study its recrystallization, and then a second heating cycle to analyze the form that crystallized. An exothermic peak during the heating scan can indicate a recrystallization event, where a metastable form melts and then recrystallizes into a more stable form before melting again at a higher temperature. tainstruments.com The heating rate is a critical experimental parameter; higher heating rates can be used to detect metastable forms before they have time to transform. tainstruments.comtainstruments.com

Amorphous Content Determination

In addition to crystalline forms, a compound can exist in an amorphous state, which lacks long-range molecular order. The presence and quantity of amorphous content can significantly impact a material's physical and chemical properties. tainstruments.com DSC is highly effective for detecting and quantifying the amorphous phase. tainstruments.comcsuohio.edu

The key indicator of amorphous content in a DSC thermogram is the glass transition (Tg). This is an endothermic, step-like change in the baseline of the thermogram, representing the transition from a rigid, glassy state to a more mobile, rubbery state upon heating. psu.eduresearchgate.net The magnitude of this change in heat capacity (ΔCp) at the glass transition is directly proportional to the amount of amorphous material in the sample. tainstruments.com

In some cases, upon heating above the glass transition temperature, the amorphous portion of the sample gains enough mobility to crystallize. This process, known as cold crystallization, is observed as an exothermic peak in the DSC curve. psu.eduresearchgate.net The enthalpy of this exotherm can be used to quantify the amount of amorphous material that has crystallized. Subsequently, at a higher temperature, the newly formed crystalline structure will melt, showing a corresponding endothermic peak.

By comparing the net enthalpy of the transitions (enthalpy of melting minus enthalpy of cold crystallization) with the enthalpy of fusion for a 100% crystalline standard of the material, the percentage of crystallinity and, by extension, the amorphous content of the original sample can be calculated. researchgate.netmdpi.com

While specific DSC data for this compound is not extensively detailed in published literature, the table below illustrates hypothetical findings from a DSC analysis of a sample containing both amorphous and polymorphic crystalline forms. Such an analysis would provide crucial data on its physical state.

Interactive Data Table: Hypothetical DSC Thermal Events for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Interpretation
Glass Transition (Tg)-60.3N/A0.45 (ΔCp)Presence of an amorphous phase.
Cold Crystallization-25.1-21.5-25.8Crystallization of the amorphous phase upon heating.
Melt (Polymorph A)15.418.240.1Melting of a metastable crystalline form.
Melt (Polymorph B)28.932.555.7Melting of a more stable crystalline form.

Computational Chemistry and Molecular Modeling of Dimethyl Octenyl Acetate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity, stability, and intermolecular interactions.

Density Functional Theory (DFT) for Mechanistic Probing

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly useful for probing reaction mechanisms, such as the hydrolysis of esters. Studies on similar esters, like ethyl acetate (B1210297), have utilized DFT to map out the potential energy surface of reactions. nih.govnih.gov For dimethyl octenyl acetate, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), could be employed to study its formation via esterification or its degradation pathways. nih.gov

Such calculations would identify the transition states and intermediates, allowing for the determination of activation energy barriers. For instance, in the acid-catalyzed synthesis of ethyl acetate, DFT studies have shown that the rate-determining step is the nucleophilic addition of the alcohol to the protonated carboxylic acid. nih.govnih.gov A similar mechanistic investigation for this compound would provide valuable insights into optimizing its synthesis and understanding its stability.

Table 1: Representative DFT-Calculated Parameters for an Ester Reaction Intermediate

ParameterValue
Relative Energy (kcal/mol)-5.2
Key Bond Length (Å)1.54 (C-O)
NBO Charge on Carbonyl Carbon+0.85

Note: Data are representative and based on DFT studies of similar esterification reactions.

Ab Initio Methods for Molecular Property Prediction

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), provide a way to solve the Schrödinger equation without empirical parameters. These methods are computationally intensive but can yield highly accurate predictions of molecular properties. For this compound, ab initio calculations could be used to predict properties such as dipole moment, polarizability, and vibrational frequencies (infrared spectra). These calculated properties can be compared with experimental data to validate the computational model.

Conformational Analysis and Energy Landscapes

Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic search of the conformational space. The resulting energy landscape would reveal the global minimum energy structure and other low-lying local minima, providing a detailed picture of the molecule's flexibility and preferred shapes. Studies on the conformational behavior of similar molecules, like nerolidol (B1678203) complexed with cyclodextrins, highlight the importance of understanding these spatial arrangements. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the molecule's dynamics, interactions with its environment (e.g., a solvent), and conformational changes.

For this compound, an all-atom MD simulation in a solvent like water or ethanol (B145695) could reveal how the molecule behaves in solution. acs.org This would be particularly relevant for understanding its properties in fragrance formulations. The simulation could provide information on its diffusion, solvation free energy, and the dynamics of its flexible tail. Such simulations are increasingly used to understand the behavior of flavor and fragrance molecules in complex systems. nih.gov

Prediction of Activity Spectra (e.g., PASS) and Structure-Activity Relationship (SAR) Modeling

The biological activities of a molecule, including its olfactory perception, can often be predicted from its structure. The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities based on the structure of a compound. genexplain.com For this compound, a PASS prediction could suggest potential biological activities beyond its use as a fragrance, which could then be investigated experimentally.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful technique used in the fragrance industry to correlate a molecule's structural features with its perceived scent. acs.orgnih.gov By building a statistical model based on a dataset of molecules with known odors, QSAR can predict the scent of a new molecule. For this compound, a QSAR model for fruity or floral scents could be used to predict its odor intensity and character based on calculated molecular descriptors (e.g., logP, molecular shape, electronic properties). The development of such models is a key area of research in flavor and fragrance chemistry. nih.govacs.org

Table 2: Example of Descriptors Used in Fragrance QSAR Models

Descriptor TypeExampleRelevance to Odor
TopologicalKier Flexibility IndexRelates to molecular shape and interaction with receptors.
ElectronicPartial Charge on OxygenInfluences hydrogen bonding and electrostatic interactions.
LipophilicityLogPAffects transport to olfactory receptors.

In Silico Generation and Analysis of 3D Molecular Structures

The starting point for any computational chemistry study is the 3D structure of the molecule. For this compound, a 3D structure can be generated using various molecular modeling software. nih.gov This initial structure can then be optimized using energy minimization techniques (molecular mechanics or quantum mechanics) to find a low-energy conformation.

Analysis of the 3D structure provides insights into its shape, size, and surface properties. The molecular electrostatic potential (MEP) can be mapped onto the electron density surface to visualize regions of positive and negative potential, which are important for intermolecular interactions. These in silico generated structures are crucial for docking studies with olfactory receptors, which can help to elucidate the molecular basis of its fragrance. nih.gov The generation and analysis of 3D structures are a standard part of modern computational drug and fragrance design. nih.gov

Biological Interactions and Biochemical Significance Excluding Clinical/safety Aspects

Role in Natural Product Metabolism and Biosynthesis

Dimethyl octenyl acetate (B1210297), commonly known as citronellyl acetate, is a naturally occurring monoterpene ester. It is a product of the secondary metabolism of various plants and has been identified in the essential oils of species such as Citrus reticulata (mandarin orange) and in plants like citronella grass, rose, and geranium. scentree.co As a plant metabolite, it contributes to the characteristic aroma of these species. scentree.coelifesciences.org

Beyond the plant kingdom, citronellyl acetate is also recognized as a microbial product. It is a metabolite found in or produced by the yeast Saccharomyces cerevisiae. ymdb.ca Its presence has also been noted in other yeasts, such as Hansenula saturnus and Pichia kluyveri, which are capable of producing the ester through microbial esterification. nih.govresearchgate.net This highlights the compound's role not only in plant biochemistry but also in the metabolic processes of commercially and ecologically important microorganisms.

Table 1: Documented Natural Occurrences of Dimethyl Octenyl Acetate (Citronellyl Acetate)

Kingdom Organism/Source Specific Example
Plantae Aromatic Plants Rosa spp. (Rose), Cymbopogon nardus (Citronella), Pelargonium graveolens (Geranium) elifesciences.org
Plantae Citrus Fruits Citrus reticulata (Mandarin Orange)
Fungi Yeast Saccharomyces cerevisiae ymdb.ca

The biosynthesis of this compound is a multi-step enzymatic process built upon the core terpene synthesis pathway. The process begins with the universal monoterpene precursor, geranyl diphosphate (B83284) (GPP). preprints.org The subsequent steps to form the citronellol (B86348) backbone vary between organisms.

In plants like Rosa spp. (rose), GPP is converted to geraniol (B1671447), which is then oxidized to geranial via a geraniol dehydrogenase (GeDH). preprints.org Geranial is subsequently reduced to citronellal (B1669106) and then to citronellol by specific reductases. researchgate.netnih.gov In pelargoniums, enzymes from the PRISE (progesterone 5β-reductase and/or iridoid synthase-like enzymes) family, identified as citral (B94496) reductases, are involved in converting citral to citronellal, which is then further reduced to citronellol. nih.gov

In the yeast Saccharomyces cerevisiae, the conversion of geraniol to citronellol is catalyzed by a reductase enzyme known as Old Yellow Enzyme (OYE2), which is encoded by the OYE2 gene. researchgate.nettwistaroma.fr

The final and crucial step in the biosynthesis of this compound is the esterification of the alcohol citronellol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs), which facilitate the condensation of an alcohol with an acyl-coenzyme A (acyl-CoA) molecule. frontiersin.orgnih.gov In yeast, the enzyme Alcohol acetyltransferase 1 (Atf1p), encoded by the ATF1 gene, is primarily responsible for the acetylation of terpenols like citronellol, using acetyl-CoA as the acyl donor to form citronellyl acetate. twistaroma.frresearchgate.net

Biotransformation of plant metabolites often involves glycosylation, a process catalyzed by UDP-glycosyltransferases (UGTs) that attaches a sugar moiety to the molecule. This modification can alter the compound's solubility, stability, and biological activity. nih.gov While specific glucosidase activity directly on citronellyl acetate is not extensively documented, the glycosylation of its precursor, citronellol, and other terpenes is a known mechanism in plants to regulate their storage and transport. nih.gov

Table 2: Key Enzymes in this compound (Citronellyl Acetate) Biosynthesis

Step Enzyme Class Specific Enzyme Example Organism Function
Precursor Formation Geraniol Dehydrogenase (GeDH) RhGeDH1 Rosa spp. Oxidation of geraniol to geranial preprints.org
Precursor Formation Citral Reductase (PRISE family) PhCIRs Pelargonium spp. Reduction of citral to citronellal nih.gov
Precursor Formation Old Yellow Enzyme (OYE) OYE2 Saccharomyces cerevisiae Reduction of geraniol to citronellol researchgate.nettwistaroma.fr

Influence on Bioprocesses and Complex Matrices (e.g., Fermentation)

During microbial fermentation, particularly in the production of alcoholic beverages like wine, this compound is an important aromatic compound. It is synthesized by yeast, primarily Saccharomyces cerevisiae, as a by-product of its metabolism. twistaroma.fr The compound imparts desirable sensory characteristics, described as fresh, fruity, rosy, and citrus-like notes, to the final product. scentree.cotwistaroma.fr

The formation of citronellyl acetate and other esters is dependent on the availability of precursor molecules—alcohols (like citronellol) and acyl-CoAs (specifically acetyl-CoA)—and the activity of AAT enzymes. researchgate.net Citronellol itself can be derived from geraniol, a compound present in grapes, which is then biotransformed by yeast reductases (like OYE2) during fermentation. researchgate.net The yeast's AAT enzymes, particularly Atf1p, then catalyze the esterification. twistaroma.fr The expression of the ATF1 gene and subsequent enzyme activity are key factors determining the final concentration of acetate esters in wine and other fermented beverages. nih.gov Therefore, the generation of this compound is a significant event in shaping the complex flavor and aroma profile, often referred to as the fermentation bouquet. nih.gov

The release of these compounds can be influenced by various factors, including plant development, time of day, and environmental stresses. These volatile esters play a role in attracting pollinators, defending against herbivores, and communicating with other plants. This compound, with its characteristic floral and fruity scent, contributes to the chemical signature of a plant, making it a vital part of the complex information conveyed through its VOC profile.

Derivatives in Biological Systems

The primary biological derivative related to this compound is its immediate alcoholic precursor, citronellol. foreverest.net The acetate itself is an ester derivative of citronellol, formed through the enzymatic addition of an acetyl group. foreverest.net In many biological processes, particularly during fermentation and within plant tissues, the relationship between the alcohol and its corresponding acetate ester is dynamic. The synthesis of the ester is catalyzed by AATs, and it is possible for the reverse reaction, hydrolysis, to occur, releasing the parent alcohol.

Furthermore, the biosynthetic pathway leading to citronellol involves other related monoterpene derivatives, such as the aldehyde citronellal, which serves as a direct intermediate that is reduced to form citronellol. preprints.orgnih.gov Therefore, in biological systems, this compound is part of a metabolic network that includes its alcohol (citronellol) and aldehyde (citronellal) forms as key related derivatives.

Investigation of Structurally Related Thiolated Esters and Their Biological Activities

The study of structurally related thiolated esters of this compound provides valuable insights into the potential biological activities of this compound. While direct research on the biological interactions of this compound is limited, the broader class of thioesters and thiolated terpenoids has been the subject of various investigations, revealing their significant roles in biochemical processes and their potential as bioactive agents.

Thioesters are recognized as critical intermediates in numerous metabolic pathways. researchgate.net They serve as activated acyl group carriers, most notably in the form of acetyl-CoA, which is central to the Krebs cycle and fatty acid metabolism. The higher energy of the thioester bond compared to its oxygen ester counterpart makes these molecules key players in the transfer of acyl groups in biosynthesis. researchgate.net This fundamental biochemical role underscores the potential for synthetic thiolated esters to interact with biological systems.

Research into the modification of monoterpenoids, a class of compounds to which this compound belongs, by introducing sulfur-containing functional groups has demonstrated an enhancement of their inherent biological activities. The introduction of a thiol or thioester group can augment the antimicrobial and antifungal properties of the parent terpene. nih.gov This enhancement is often attributed to the increased reactivity of the sulfur-containing molecule and its ability to interact with microbial cell membranes and enzymes.

For instance, studies on various monoterpenes have shown that their thiolated derivatives exhibit significant activity against a range of bacterial and fungal strains. The mechanism of action is often linked to the disruption of the microbial cell membrane's integrity, leading to leakage of intracellular components and eventual cell death.

While specific data on the biological activities of thiolated this compound is not available, the antimicrobial properties of structurally similar acetate esters have been reported. The following table summarizes the minimum inhibitory concentration (MIC) of various acetate esters against different microorganisms, providing a comparative context for the potential bioactivity of this compound and its derivatives.

CompoundMicroorganismMIC (μg/mL)
Ethyl AcetatePseudomonas aeruginosa≤50,000
Ethyl AcetateStaphylococcus aureus≤50,000
Ethyl AcetateEscherichia coli≤50,000
Ethyl AcetateCandida albicans≤50,000
Butyl AcetatePseudomonas aeruginosa≤50,000
Butyl AcetateStaphylococcus aureus≤50,000
Butyl AcetateEscherichia coli≤50,000
Butyl AcetateCandida albicans≤50,000
(E)-2-Octenyl Acetate-Data not available

Furthermore, the investigation of volatile organic compounds (VOCs) has revealed the antifungal properties of various esters, including those with an octenyl structure. nih.gov These compounds can inhibit the mycelial growth of pathogenic fungi. For example, (E)-2-octenyl acetate has been identified as a pheromone in the insect Bagrada hilaris, indicating its role in intraspecific communication and behavior, which is a form of biological interaction. mdpi.comresearchgate.net

The synthesis of thiolated derivatives of biologically active compounds is a strategy employed to enhance their therapeutic potential or to facilitate their attachment to nanocarriers for targeted delivery. nih.gov This approach highlights the recognized value of the thiol group in modulating biological activity. While the specific biological activities of thiolated this compound remain to be elucidated, the existing body of research on related compounds suggests that it would be a promising area for future investigation.

Dimethyl Octenyl Acetate As a Chiral Building Block in Advanced Organic Synthesis

Chiral Pool Strategies in Natural Product Synthesis

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources that serve as starting materials for the synthesis of complex chiral molecules. google.com Terpenes, such as citronellol (B86348), are prominent members of this pool and have been extensively utilized in the total synthesis of natural products. google.comnih.gov The inherent chirality of these starting materials allows for the transfer of stereochemical information to the target molecule, obviating the need for often complex and costly asymmetric induction steps.

Citronellol, the precursor to dimethyl octenyl acetate (B1210297), is a prime example of a chiral pool building block. nih.gov It can be transformed into key synthetic intermediates like citronellal (B1669106) and citronellic acid through oxidation. nih.gov These derivatives have been instrumental in the synthesis of various natural products. For instance, (+)-citronellal has been employed in a concise synthesis of complex molecules, highlighting the power of using chiral pool terpenes. nih.gov The strategic application of these naturally occurring chiral molecules significantly streamlines synthetic routes to intricate molecular targets.

Enantiomerically Pure Octenyl Acetates in Asymmetric Synthesis

The production of enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fragrance industries. Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule, as different enantiomers can have vastly different biological activities. One effective method to obtain enantiopure molecules is through the enzymatic resolution of a racemic mixture.

In the context of octenyl acetates, the enzymatic transacetylation of racemic β-citronellol using vinyl acetate has been shown to produce (R)-citronellyl acetate with high enantiomeric excess. nih.gov Immobilized Rhizomucor miehei lipase (B570770) is an effective catalyst for this transformation. nih.gov By optimizing reaction conditions, such as temperature and water content, high enantioselectivity can be achieved. nih.gov This enzymatic approach provides a practical route to access enantiomerically enriched citronellyl acetate, which can then be used as a chiral building block for the synthesis of other valuable enantiopure compounds.

The different enantiomers of citronellyl acetate possess distinct flavors, underscoring the importance of enantiomeric purity in the fragrance and food industries. nih.gov

Utilization in the Construction of Complex Molecular Architectures

The carbon skeleton of dimethyl octenyl acetate, inherited from citronellol, provides a versatile scaffold for the construction of more complex molecular architectures. The presence of a chiral center and a terminal double bond allows for a variety of stereocontrolled transformations and carbon-carbon bond-forming reactions. While direct examples utilizing this compound are not prevalent in the literature, the extensive use of its precursor, citronellol, in the synthesis of complex molecules demonstrates the potential of this structural motif.

Citronellol has served as a starting material for the synthesis of a diverse range of natural products and complex organic molecules. Its acyclic nature and defined stereochemistry make it an attractive precursor for constructing both cyclic and acyclic targets with multiple stereocenters. For example, the intramolecular ene reaction of citronellal, which can be derived from citronellol, is a key step in the synthesis of isopulegol, a precursor to menthol. researchgate.net Furthermore, citronellal has been utilized in the synthesis of iridoids, a class of natural products with diverse biological activities. symeres.com These examples showcase the strategic advantage of using the citronellol framework to access intricate molecular designs. The acetate functionality in this compound can be readily hydrolyzed to reveal the parent alcohol, allowing for synthetic strategies analogous to those employed with citronellol.

Development of Novel Reagents and Catalysts for Chiral Transformations

The development of new chiral reagents and catalysts is crucial for advancing the field of asymmetric synthesis. Chiral molecules derived from the chiral pool are often used as ligands for metal-based catalysts or as organocatalysts to induce stereoselectivity in chemical reactions.

While there is limited direct evidence of this compound being used for this purpose, its precursor, citronellol, and its derivatives have been explored in the context of chiral catalyst development. For instance, chiral aluminum complexes with ligands derived from BINOL and TADDOL have been used for the kinetic resolution of racemic citronellal, demonstrating the principle of using chiral molecules to control stereochemical outcomes. rsc.org The development of chiral ligands for transition metal-catalyzed reactions, such as asymmetric hydrogenation, is an active area of research. google.com The chiral backbone of this compound could potentially be functionalized to create novel ligands for asymmetric catalysis. The synthesis of chiral polymers from citronellol derivatives has also been explored, opening avenues for the development of new chiral materials with potential applications in catalysis and material science. researchgate.net

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

Graph neural networks (GNNs) and sequence-to-sequence (Seq2Seq) models are particularly adept at learning the underlying rules of chemical reactivity from reaction data, allowing them to predict plausible synthetic steps for new molecules. mit.eduacs.org This approach accelerates the discovery process and minimizes the trial-and-error experimentation traditionally required in organic synthesis. personalcareinsights.com

Retrosynthesis StepTarget MoleculePrecursors Identified by AIKey TransformationRationale for AI Selection
1Dimethyl octenyl acetate (B1210297)3,7-Dimethyl-6-octen-1-ol + Acetic Anhydride (B1165640)EsterificationHighest atom economy, common and reliable transformation.
23,7-Dimethyl-6-octen-1-ol (Citronellol)GeranialSelective Aldehyde ReductionHigh-yield, chemoselective reaction preserving the alkene.
3GeranialIsoprene + PrenalDiels-Alder ReactionConvergent route, builds complexity quickly.
4GeranialLinaloolIsomerizationAlternative pathway using a different common terpenoid precursor.

Advanced High-Throughput Screening for Catalytic Systems

Optimizing the synthesis of Dimethyl octenyl acetate, particularly the esterification step, requires the identification of highly efficient and selective catalysts. Advanced high-throughput screening (HTS) provides a powerful methodology for rapidly evaluating large libraries of potential catalysts under a wide range of conditions. iitm.ac.inmdpi.com This approach replaces the slow, one-at-a-time testing of traditional catalyst development with a massively parallel workflow. sigmaaldrich.com

A typical HTS campaign for this compound synthesis would involve a 96-well plate platform. Each well would contain the alcohol precursor (e.g., a specific dimethyl octenol isomer) and the acetylating agent, along with a unique catalyst candidate. The library of catalysts could include various solid acids, immobilized enzymes (lipases), and organocatalysts. mdpi.compku.edu.cn The reaction plate would then be subjected to controlled temperatures, and the conversion to the desired ester product could be rapidly analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or colorimetric assays. iitm.ac.in

This methodology allows researchers to quickly map the effects of catalyst structure, temperature, solvent, and substrate-to-catalyst ratio on reaction yield and selectivity. The vast amount of data generated can be used to identify lead catalysts for further optimization and scale-up, significantly accelerating the development of more sustainable and cost-effective production processes.

Table 2: Example of a 96-Well Plate Layout for HTS of Esterification Catalysts

Well RangeCatalyst TypeVariable 1: TemperatureVariable 2: SolventAnalysis Method
A1-C12Zeolite Series (H-ZSM-5, H-Beta, etc.)Gradient: 60°C to 100°CTolueneGC-MS
D1-F12Immobilized Lipases (CALB, Lipozyme TL IM)Gradient: 40°C to 60°CHexaneGC-MS
G1-H12Organocatalysts (DMAP, PTSA)Gradient: 25°C to 50°CDichloromethaneGC-MS

Exploration of Novel Biocatalysts and Genetic Engineering for Enhanced Production

The increasing demand for "natural" flavor and fragrance compounds has spurred significant research into biocatalytic synthesis routes. ijsr.net The use of enzymes, particularly lipases, for esterification offers high selectivity under mild reaction conditions. nih.govunimi.itresearchgate.net For this compound, future research will focus on discovering and engineering novel enzymes with enhanced activity and stability.

Beyond using isolated enzymes, a more advanced paradigm involves engineering entire microbial organisms to produce the target molecule from simple feedstocks like glucose. This field, known as metabolic engineering, leverages synthetic biology tools to create microbial "cell factories." Organisms like Saccharomyces cerevisiae (baker's yeast) are ideal candidates as they naturally produce the precursors for terpenoid-like molecules via the mevalonate (B85504) (MVA) pathway. nih.govrsc.org

To produce a this compound precursor, a yeast strain could be engineered by:

Upregulating key enzymes in the MVA pathway to increase the flux towards terpene precursors like geranyl pyrophosphate (GPP). rsc.org

Downregulating competing pathways , such as sterol biosynthesis, which consumes the same precursors. researchgate.net

Introducing heterologous genes from other organisms (e.g., plants) that encode enzymes capable of converting GPP into the specific dimethyl octenol isomer required.

Expressing a suitable alcohol acetyltransferase (AAT) to perform the final esterification step inside the cell. researchgate.net

This whole-cell biocatalysis approach offers a sustainable and environmentally friendly alternative to traditional chemical synthesis. researchgate.net

Table 3: Key Genetic Engineering Targets in S. cerevisiae for this compound Production

Gene TargetEnzymeEngineering StrategyPurpose
tHMG1Truncated HMG-CoA reductaseOverexpressionIncrease flux through the MVA pathway. researchgate.net
ERG9Squalene synthaseDownregulation / Promoter replacementDivert precursor (FPP) away from sterol synthesis towards terpene production. researchgate.net
(Various)Terpene Synthase (from plant)Heterologous ExpressionConvert GPP/FPP to the desired dimethyl octenol backbone.
ATF1Alcohol AcetyltransferaseOverexpressionCatalyze the final esterification of the alcohol to form the acetate ester.

Deeper Mechanistic Understanding Through Advanced Spectroscopic Probes

A fundamental understanding of the reaction mechanism is crucial for the rational design of better catalysts and processes. Advanced spectroscopic techniques that allow for the observation of reactions in situ (under reaction conditions) or operando (while the reaction is running) are invaluable tools for gaining these insights. youtube.comfiveable.mebohrium.com

For the catalytic synthesis of this compound, these probes can provide a real-time window into the molecular transformations occurring on the catalyst surface. mdpi.com For instance, Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy can be used to monitor the adsorption of the dimethyl octenol and acetic acid onto a solid catalyst, track the formation of key intermediates, and observe the desorption of the final ester product. youtube.com This allows researchers to identify the rate-limiting step and understand how the catalyst's structure facilitates the reaction. aip.org

Other techniques like Raman spectroscopy, X-ray Absorption Spectroscopy (XAS), and solid-state Nuclear Magnetic Resonance (NMR) can provide complementary information about the state of the catalyst and the identity of surface-bound species during the reaction. fiveable.mebohrium.com This detailed mechanistic knowledge is essential for moving beyond empirical catalyst screening towards the rational design of next-generation catalytic systems.

Table 4: Application of Advanced Spectroscopic Probes to this compound Synthesis

Spectroscopic TechniqueInformation ProvidedRelevance to Synthesis
In situ ATR-IR SpectroscopyVibrational modes of adsorbed molecules and intermediates.Identifies surface-bound species, tracks bond formation/breakage in real time. mdpi.com
Operando Raman SpectroscopyInformation on catalyst structure and vibrational modes of reactants/products.Monitors changes in the catalyst under working conditions, complements IR data.
In situ X-ray Absorption Spectroscopy (XAS)Oxidation state and coordination environment of metal active sites.Crucial for understanding mechanisms on metal-based catalysts.
Solid-State NMRLocal chemical environment of atoms within the catalyst and adsorbed species.Provides detailed structural information and identifies active sites.

Design and Synthesis of Novel this compound Derivatives with Targeted Academic Research Interest

While this compound itself is of interest, its core structure serves as a scaffold for the design and synthesis of novel derivatives. walisongo.ac.idacs.org These new molecules can be created to probe structure-activity relationships, particularly in the context of olfaction, or to develop compounds with new material or biological properties.

Academic research interest often focuses on systematically modifying a lead structure to understand how changes in its architecture affect its properties. For this compound, this could involve:

Isomeric Variation: Synthesizing and isolating pure isomers where the positions of the methyl groups or the double bond are systematically varied. This would be invaluable for studies aiming to link specific structural features to particular odor characteristics.

Functional Group Modification: Replacing the acetate group with other esters (e.g., propionate (B1217596), butyrate) or different functional groups (e.g., ethers, carbonates) to explore a wider chemical space and potentially discover entirely new scent profiles.

Introduction of Heteroatoms: Strategically replacing a carbon atom with sulfur or oxygen can dramatically alter a molecule's odor profile, often leading to potent compounds with very low odor thresholds. nih.gov

The synthesis of these novel derivatives, guided by computational property prediction and sensory evaluation, constitutes a rich field for academic exploration. researchgate.net

Table 5: Hypothetical this compound Derivatives for Academic Research

Derivative NameStructural ModificationTargeted Academic Research Interest
3,7-Dimethyl-6-octenyl propionateReplacement of acetate with propionate group.Study the effect of ester chain length on odor perception and intensity.
1-Thio-3,7-dimethyl-6-octen-1-yl acetateIntroduction of a sulfur atom in the alcohol backbone.Investigate the impact of heteroatoms on creating potent, sulfurous, or tropical fruit notes. nih.gov
3,7-Dimethyl-7-octen-1-yl acetateIsomerization of the double bond to a terminal position.Probe the role of double bond position in receptor binding and olfactory signaling.
(E/Z)-3,7-Dimethyl-2,6-octadien-1-yl acetateIntroduction of a second double bond (Geranyl/Neryl acetate structure).Comparative studies against well-known fragrance compounds to understand the impact of saturation.

Q & A

Q. What are the recommended methods for synthesizing dimethyl octenyl acetate in laboratory settings?

this compound can be synthesized via acid-catalyzed esterification, where acetic acid reacts with octenol derivatives under controlled conditions. A critical step is the removal of water to drive the equilibrium toward ester formation, typically achieved using Dean-Stark traps or molecular sieves . For higher efficiency, zeolite-based catalysts (e.g., H-MOR) are employed in carbonylation reactions, where dimethyl ether reacts with carbon monoxide to form methyl acetate derivatives . Key parameters include temperature (120–180°C), pressure (2–5 MPa), and catalyst loading (5–10 wt%). Purity is verified via gas chromatography (GC) or nuclear magnetic resonance (NMR) .

Q. How should researchers handle this compound safely in laboratory environments?

  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid contact with skin or eyes, as acrylate derivatives can cause irritation .
  • Spill Management : Absorb spills with inert materials (silica gel, sand) and dispose of as hazardous waste .
  • Storage : Keep in sealed containers away from oxidizers and heat sources. Monitor for peroxide formation if stored long-term .

Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?

  • Vapor-Liquid Equilibrium (VLE) : Use dynamic recirculation stills to measure boiling points and phase behavior in binary or ternary mixtures. Validate data with the Herington area test or Van Ness consistency criteria .
  • Spectroscopy : FTIR for functional group analysis (C=O stretch at ~1740 cm⁻¹) and NMR for structural confirmation (e.g., acetate methyl protons at δ 2.05 ppm) .
  • Chromatography : GC-MS for purity assessment and quantification of byproducts .

Advanced Research Questions

Q. How can thermodynamic models like Wilson or NRTL be applied to predict the phase behavior of this compound in mixtures?

The Wilson and NRTL models correlate activity coefficients with liquid-phase composition, enabling prediction of azeotropes or distillation efficiency. For example:

  • Binary Systems : Fit experimental VLE data (T–x,y) to determine interaction parameters. For dimethyl carbonate-ethyl acetate systems, Wilson model deviations were <1.5% .
  • Ternary Systems : Use binary parameters to predict multicomponent phase behavior. In isopropyl acetate-DMSO-alcohol systems, NRTL outperformed UNIQUAC in accuracy .
    Methodology :

Measure isobaric VLE data using Othmer stills .

Optimize parameters via nonlinear regression (minimizing vapor-phase composition errors) .

Validate predictions with Aspen Plus simulations .

Q. What are the key considerations in designing catalysts for the carbonylation of dimethyl ether to produce methyl acetate derivatives?

  • Acidity Modulation : Zeolites (e.g., H-MOR) require controlled Brønsted acid sites to avoid coking. Pyridine modification reduces deactivation by blocking large channels .
  • Pore Structure : Nanoporous catalysts enhance diffusion rates. For instance, nanosized mordenites (20–50 nm) improve dimethyl ether conversion by 30% compared to bulk counterparts .
  • Mechanistic Insights : DFT studies reveal that methyl acetate formation proceeds via a CO insertion mechanism, with activation energies <80 kJ/mol .

Q. How do adsorption properties of this compound influence its environmental fate or separation processes?

  • Clay Composites : Montmorillonite clays (e.g., Cloisite® 20A) modified with dimethyl ammonium show high adsorption capacities (~120 mg/g) for organic esters due to hydrophobic interactions .
  • Ionic Liquids : Functionalized imidazolium salts (e.g., [EMIm][OAc]) enhance separation efficiency in azeotropic mixtures by altering activity coefficients .
    Experimental Design :
  • Conduct batch adsorption tests at varying pH and temperature.
  • Model isotherms using Langmuir or Freundlich equations .

Data Contradictions and Resolution

  • Catalyst Stability : Some studies report rapid deactivation of H-MOR in dimethyl ether carbonylation , while pyridine-modified catalysts show prolonged stability . Resolution lies in differentiating channel accessibility and acid site density.
  • VLE Model Accuracy : Wilson and NRTL models may conflict in ternary systems. Cross-validate with experimental data and prioritize models with lower mean absolute deviations (<2%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.